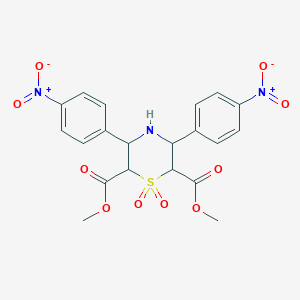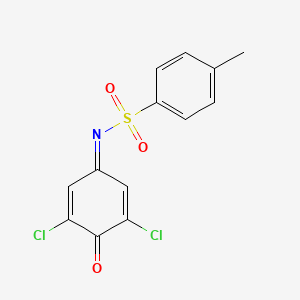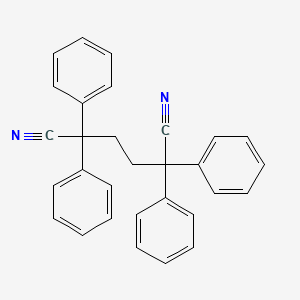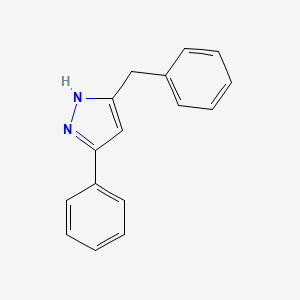
1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a nitro group on one of the phenyl rings, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon, sodium dithionite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted aromatic compounds with various functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an electrophile, reacting with nucleophiles in biological systems, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Nitrophenyl)-2-phenylethanone: Similar structure but lacks the α,β-unsaturated carbonyl system.
2-Nitrochalcone: Similar structure with the nitro group on the second phenyl ring.
3-Nitrochalcone: Similar structure with the nitro group on the third position of the phenyl ring.
Uniqueness
1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the α,β-unsaturated carbonyl system. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H11NO3 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11NO3/c17-15(11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(18)19/h1-11H |
Clave InChI |
YYIXJQNHAYVYFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964786.png)
![isopropyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964793.png)

![5-(Diethylamino)-2-((E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11964801.png)

![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11964814.png)






